An In-Depth Technical Guide to the Synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone
An In-Depth Technical Guide to the Synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway to obtain 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is a multi-step process involving the formation of a pyrazole ring, followed by electrophilic nitration and subsequent N-alkylation. This document will detail the chemical principles, experimental procedures, and characterization of the intermediates and the final product, providing a robust framework for its preparation in a laboratory setting.
Introduction: The Significance of Substituted Pyrazoles
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing compounds exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone, incorporates several key features: a stable dimethylpyrazole core, an electron-withdrawing nitro group at the C4 position, and an N-acetonyl group, which can serve as a handle for further synthetic modifications.
Synthetic Strategy: A Three-Step Approach
The synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone is most effectively achieved through a three-step sequence, as illustrated below. This strategy relies on the initial construction of the pyrazole ring, followed by regioselective nitration and, finally, the introduction of the acetonyl moiety.
Figure 1: Overall synthetic workflow for 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone.
Part 1: Synthesis of 3,5-Dimethylpyrazole
The foundational step in this synthesis is the construction of the 3,5-dimethylpyrazole ring. This is a classic cyclocondensation reaction between a 1,3-dicarbonyl compound, acetylacetone (2,4-pentanedione), and hydrazine.
Chemical Principles
The reaction proceeds via the nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons of acetylacetone, followed by dehydration to form the stable aromatic pyrazole ring. The use of hydrazine hydrate or hydrazine sulfate in a suitable solvent is common. The reaction is typically straightforward and high-yielding.
Experimental Protocol
Materials:
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Acetylacetone
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Hydrazine hydrate or Hydrazine sulfate
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Ethanol or Water
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Sodium hydroxide (if using hydrazine sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine sulfate in an aqueous solution of sodium hydroxide, or use hydrazine hydrate directly in ethanol or water.
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Cool the reaction mixture in an ice bath.
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Slowly add acetylacetone dropwise to the stirred hydrazine solution while maintaining a low temperature.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.
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Upon cooling, the product, 3,5-dimethylpyrazole, will precipitate as a white crystalline solid.
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Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Typical Moles | Typical Mass/Volume | Yield (%) | Melting Point (°C) |
| Acetylacetone | 100.12 | 0.1 | 10.0 g (10.2 mL) | - | - |
| Hydrazine Hydrate | 50.06 | 0.1 | 5.0 g (4.85 mL) | - | - |
| 3,5-Dimethylpyrazole | 96.13 | - | - | 80-90 | 106-108[1] |
Part 2: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole
The second step involves the electrophilic nitration of the 3,5-dimethylpyrazole ring. The electron-rich pyrazole ring is susceptible to electrophilic attack, and the directing effects of the two methyl groups favor substitution at the C4 position.
Chemical Principles
A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyrazole ring. Careful control of the reaction temperature is crucial to prevent over-nitration or decomposition.
Experimental Protocol
Materials:
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3,5-Dimethylpyrazole
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Concentrated Nitric Acid (70%)
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Concentrated Sulfuric Acid (98%)
Procedure:
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In a flask immersed in an ice-salt bath, slowly add concentrated sulfuric acid to 3,5-dimethylpyrazole with constant stirring.
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Once the pyrazole has dissolved, slowly add concentrated nitric acid dropwise, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour, then let it warm to room temperature and stir for several hours.
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Carefully pour the reaction mixture onto crushed ice.
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The product, 3,5-dimethyl-4-nitro-1H-pyrazole, will precipitate as a solid.
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Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from ethanol can be performed for further purification.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Typical Moles | Typical Mass/Volume | Yield (%) |
| 3,5-Dimethylpyrazole | 96.13 | 0.05 | 4.8 g | - |
| Conc. Nitric Acid | 63.01 | - | ~15 mL | - |
| Conc. Sulfuric Acid | 98.08 | - | ~15 mL | - |
| 3,5-Dimethyl-4-nitro-1H-pyrazole | 141.12 | - | - | 70-80 |
Part 3: Synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone
The final step is the N-alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole with chloroacetone to introduce the acetonyl group at the N1 position.
Chemical Principles
The N-alkylation of pyrazoles is a common synthetic transformation.[2][3][4] In the presence of a base, the proton on the pyrazole nitrogen is removed to form a pyrazolate anion, which then acts as a nucleophile and attacks the electrophilic carbon of chloroacetone in an Sₙ2 reaction. The choice of base and solvent is critical for achieving a good yield and preventing side reactions. Common bases include potassium carbonate or sodium hydride, and suitable solvents are typically polar aprotic solvents like acetone or dimethylformamide (DMF).
Figure 2: Mechanism of N-alkylation of the nitrated pyrazole.
Experimental Protocol
Materials:
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3,5-Dimethyl-4-nitro-1H-pyrazole
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Chloroacetone
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Potassium Carbonate (anhydrous)
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Acetone or Dimethylformamide (DMF)
Procedure:
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To a stirred suspension of anhydrous potassium carbonate in acetone or DMF, add 3,5-dimethyl-4-nitro-1H-pyrazole.
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Add chloroacetone to the mixture.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | CAS Number | Typical Moles | Typical Mass/Volume |
| 3,5-Dimethyl-4-nitro-1H-pyrazole | 141.12 | 5334-40-7 | 0.02 | 2.82 g |
| Chloroacetone | 92.52 | 78-95-5 | 0.022 | 2.04 g (1.76 mL) |
| Potassium Carbonate | 138.21 | 584-08-7 | 0.03 | 4.15 g |
| 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone | 197.19 | 1002651-00-4[5] | - | - |
Characterization of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include singlets for the two methyl groups on the pyrazole ring, a singlet for the methylene protons of the acetonyl group, and a singlet for the methyl protons of the acetyl group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will show distinct signals for the carbons of the pyrazole ring, the methyl groups, the methylene carbon, and the carbonyl carbon.
-
-
Infrared (IR) Spectroscopy:
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Characteristic absorption bands are expected for the C=O stretching of the ketone (around 1720 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹, respectively), and C-N stretching vibrations.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the target compound (197.19 g/mol ).
-
-
Melting Point:
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A sharp melting point range for the purified crystalline solid is indicative of high purity.
-
Safety Considerations
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care, using appropriate PPE. The nitration reaction is exothermic and should be performed with adequate cooling to control the temperature.
-
Chloroacetone is a lachrymator and is toxic. It should be handled in a fume hood with appropriate PPE.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
Conclusion
The synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone is a well-defined, three-step process that is accessible in a standard organic chemistry laboratory. By following the outlined procedures and adhering to the necessary safety precautions, researchers can reliably prepare this valuable heterocyclic compound for further investigation in various scientific disciplines. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the nitration and N-alkylation steps, and in the thorough purification and characterization of the intermediates and the final product.
References
Please note that while the synthesis is based on established chemical principles, a specific peer-reviewed publication detailing the complete synthesis and characterization of this exact molecule was not identified in the search. The provided protocols are based on general and analogous reactions.
- Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd. [URL: https://www.scribd.com/document/486337505/Ankur-Bhaumik-18895-UC206L-Lab4-Pyrazole-Synthesis]
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- 1-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetone, 1002651-00-4. Chemcd. [URL: https://www.chemcd.com/product/1-(3_5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETONE-cas-1002651-00-4.html]
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- Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole. Benchchem. [URL: https://www.benchchem.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [URL: https://www.tsijournals.com/articles/synthesis-of-novel-substituted3-5dimethyl1hpyrazolyl-phthalazine14diones.pdf]
- Method for preparing 3.5-dimethylpyrazole. Google Patents. [URL: https://patents.google.
- 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone. Benchchem. [URL: https://www.benchchem.com/product/b1270263]
- N-alkylation method of pyrazole. Google Patents. [URL: https://patents.google.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9602008/]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra09176h]
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. [URL: https://www.jocpr.
- 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/607923]
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